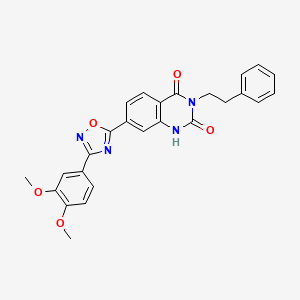

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Descripción

7-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,4-dimethoxyphenyl group and a phenethyl moiety at the N-3 position of the quinazoline core. The compound’s structure combines electron-donating methoxy groups with the rigid oxadiazole heterocycle, which may enhance binding interactions in biological systems.

Propiedades

Fórmula molecular |

C26H22N4O5 |

|---|---|

Peso molecular |

470.5 g/mol |

Nombre IUPAC |

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O5/c1-33-21-11-9-17(15-22(21)34-2)23-28-24(35-29-23)18-8-10-19-20(14-18)27-26(32)30(25(19)31)13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,27,32) |

Clave InChI |

RYAMSJRDHSHHPH-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 7-(3-(3,4-dimetoxi fenil)-1,2,4-oxadiazol-5-il)-3-feniletilquinazolina-2,4(1H,3H)-diona generalmente implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de quinazolina, la introducción del grupo feniletilo y la construcción del anillo de oxadiazol. Los métodos sintéticos comunes implican reacciones de ciclización, reacciones de condensación y el uso de grupos protectores para asegurar la formación selectiva del producto deseado.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la selección de alta velocidad de las condiciones de reacción y el desarrollo de métodos de purificación eficientes para aislar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El compuesto 7-(3-(3,4-dimetoxi fenil)-1,2,4-oxadiazol-5-il)-3-feniletilquinazolina-2,4(1H,3H)-diona puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: Los grupos metoxi en el anillo fenilo se pueden oxidar para formar las quinonas correspondientes.

Reducción: El anillo de oxadiazol se puede reducir en condiciones específicas para formar derivados de amina.

Sustitución: Los anillos de fenilo y quinazolina pueden sufrir reacciones de sustitución electrofílica y nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.

Sustitución: Los reactivos como los halógenos (Cl2, Br2) y los nucleófilos (NH3, OH-) se emplean comúnmente.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos metoxi puede producir quinonas, mientras que la reducción del anillo de oxadiazol puede producir derivados de amina.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y el desarrollo de nuevas metodologías sintéticas.

Biología

En la investigación biológica, 7-(3-(3,4-dimetoxi fenil)-1,2,4-oxadiazol-5-il)-3-feniletilquinazolina-2,4(1H,3H)-diona se estudia por su potencial como agente terapéutico. Su capacidad para interactuar con varios objetivos biológicos la convierte en una candidata para el desarrollo de fármacos, particularmente en las áreas del cáncer y las enfermedades infecciosas.

Medicina

En medicina, este compuesto se investiga por sus propiedades farmacológicas. Los estudios han demostrado que los derivados de la quinazolina pueden exhibir actividades antiinflamatorias, anticancerígenas y antimicrobianas, lo que convierte a este compuesto en un posible candidato para aplicaciones terapéuticas.

Industria

En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales y como catalizador en reacciones químicas. Sus propiedades químicas únicas lo hacen valioso para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de 7-(3-(3,4-dimetoxi fenil)-1,2,4-oxadiazol-5-il)-3-feniletilquinazolina-2,4(1H,3H)-diona implica su interacción con objetivos moleculares específicos en el cuerpo. Estos objetivos pueden incluir enzimas, receptores y otras proteínas que desempeñan un papel en varios procesos biológicos. La estructura del compuesto le permite unirse a estos objetivos y modular su actividad, lo que lleva a efectos terapéuticos.

Comparación Con Compuestos Similares

7-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

This analog replaces the 3,4-dimethoxyphenyl group with a 3-chlorophenyl substituent on the oxadiazole ring.

7-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]quinazoline-2,4(1H,3H)-dione

This compound features a 4-chlorophenyl-oxadiazole group and a 3-methoxyphenylmethyl substituent at N-3. The chloro group at the para position may confer greater steric hindrance than the meta-chloro analog, while the methoxybenzyl group increases lipophilicity compared to phenethyl. No physicochemical data are reported, but the substitution pattern suggests distinct electronic and steric profiles compared to the parent compound .

Heterocyclic Derivatives with Varied Core Structures

Thiazolo[3,2-a]pyrimidine-3,6-dione Derivatives

describes 2-(3,4-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-2H-thiazolo[3,2-a]pyrimidine-3,6-dione, which shares methoxyphenyl and aromatic substituents but has a thiazolo-pyrimidine core. Key data include:

- Melting Point : 120–122°C

- IR Peaks : 1712 cm⁻¹ (C=O), 1674 cm⁻¹ (C=O)

- NMR : Multiple methoxy signals (δH 3.69–3.77) and aromatic proton resonances (δH 6.72–7.85).

The thiophene and thiazolo-pyrimidine moieties may enhance π-π stacking interactions compared to quinazoline-diones .

Substituent Effects on Physicochemical Properties

Key Observations :

- Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) increase solubility in polar solvents compared to chloro groups (electron-withdrawing), which may enhance membrane permeability .

Research Findings and Implications

- Synthetic Feasibility : High yields (e.g., 83% for the thiazolo-pyrimidine-dione in ) suggest that methoxyphenyl-substituted heterocycles can be efficiently synthesized, which may extend to the target compound .

- Spectral Trends : IR carbonyl stretches near 1700 cm⁻¹ are consistent across dione-containing structures, confirming the stability of the diketone moiety .

- Biological Potential: While direct activity data are lacking, the prevalence of 1,2,4-oxadiazoles in bioactive molecules (e.g., kinase inhibitors) underscores the pharmacological relevance of these structural motifs .

Actividad Biológica

7-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a quinazoline core substituted with an oxadiazole moiety and a phenethyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Cytotoxicity : Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay is commonly used to assess cell viability.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Cytotoxicity Studies

A detailed examination of the cytotoxic effects was conducted using different cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (Cervical) | 45.2 ± 5.1 | Significant cytotoxicity observed |

| MCF-7 (Breast) | 62.3 ± 8.4 | Moderate cytotoxicity |

| A549 (Lung) | 38.7 ± 4.0 | High sensitivity to the compound |

| HCT116 (Colon) | 50.5 ± 6.0 | Comparable to standard chemotherapeutics |

These IC50 values indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Anti-inflammatory Mechanisms

The anti-inflammatory activity was assessed through various assays measuring cytokine production and nitric oxide (NO) levels:

- Cytokine Inhibition : The compound significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- NO Production : Inhibition of NO production was noted at concentrations above 10 µM, suggesting a potential mechanism for its anti-inflammatory effects.

Antimicrobial Activity

Preliminary screening against bacterial strains revealed:

- Staphylococcus aureus : Inhibition zone of 15 mm at 100 µg/mL.

- Escherichia coli : Inhibition zone of 12 mm at the same concentration.

These results indicate that the compound may possess broad-spectrum antimicrobial properties.

Case Studies

A recent study published in Medicinal Chemistry highlighted the use of this compound in a mouse model of cancer. The treatment group showed a significant reduction in tumor size compared to controls, with minimal side effects reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.